Chemical Properties of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate
Chemical Properties of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate
The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate, commonly known in the scientific community as Boc-L-Alanine N-methylamide (Boc-Ala-NHMe) .
A Technical Guide for Researchers and Drug Developers
Executive Summary
Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (CAS: 88815-86-5) is a pivotal model compound in physical organic chemistry and peptide mimetic drug design. Structurally, it represents a "blocked" alanine residue—specifically Boc-Ala-NHMe —where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group and the C-terminus is capped as a methylamide.
This molecule is extensively utilized as the "Alanine Dipeptide" model system (despite containing only one amino acid residue) to parametrize molecular mechanics force fields (AMBER, CHARMM) and to study the energetics of the peptide backbone (
Chemical Identity & Physical Characterization[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | tert-butyl N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]carbamate |
| Common Name | Boc-L-Alanine methylamide; Boc-Ala-NHMe |
| CAS Number | 88815-86-5 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 216.28 g/mol |
| SMILES | CC(C)(C)OC(=O)NC(=O)NC |
Physical Properties
| Parameter | Value / Description |
| Appearance | White crystalline solid |
| Solubility | Soluble in DCM, Methanol, DMSO, DMF. Sparingly soluble in water. |
| Melting Point | Typically 110–115 °C (varies by polymorph/purity) |
| H-Bond Donors | 2 (Amide NH, Carbamate NH) |
| H-Bond Acceptors | 3 (Carbonyl oxygens) |
Structural & Conformational Analysis
Boc-Ala-NHMe exists in a conformational equilibrium dictated by intramolecular hydrogen bonding. This equilibrium is solvent-dependent and critical for its use as a folding model.
Conformational States (C7 vs. C5)
-
C7 Equatorial (
): The dominant conformer in non-polar solvents (e.g., ). It features a 7-membered intramolecular hydrogen bond between the Boc carbonyl oxygen and the methylamide NH. This mimics a -turn in proteins. -
C5 Extended (
): In this form, the backbone is fully extended, often stabilized by weak interactions or intermolecular bonding in polar solvents. -
Polyproline II (
): Observed in aqueous environments where water molecules bridge the amide groups, disrupting internal H-bonds.
Spectroscopic Signature (1H NMR in )
- 1.44 ppm (s, 9H): Boc tert-butyl group.
-
1.35 ppm (d, 3H): Alanine
-methyl group. -
2.80 ppm (d, 3H): N-methyl amide group (
). -
4.20 ppm (m, 1H): Alanine
-proton ( ). - ~5.0 ppm (br, 1H): Carbamate NH.
- ~6.5 ppm (br, 1H): Amide NH.
Synthesis Protocol
The synthesis of Boc-Ala-NHMe is a standard amide coupling reaction. The following protocol uses EDC/HOBt activation, which minimizes racemization compared to direct acyl chloride methods.
Reaction Scheme
Figure 1: Synthetic pathway for Boc-Ala-NHMe via carbodiimide coupling.
Step-by-Step Methodology
Reagents:
-
Boc-L-Ala-OH (1.0 equiv)
-
Methylamine hydrochloride (1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
Activation: In a round-bottom flask, dissolve Boc-L-Ala-OH in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.
-
Reagent Addition: Add HOBt and EDC·HCl. Stir for 15 minutes to generate the active ester.
-
Coupling: Add Methylamine hydrochloride followed by the dropwise addition of DIPEA. The base is essential to free the methylamine from its salt form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Workup:
-
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, Hexane:EtOAc 1:1) or recrystallize from EtOAc/Hexane.
Chemical Reactivity & Stability
Deprotection (Boc Cleavage)
The Boc group is acid-labile. Treatment with TFA (Trifluoroacetic acid) or 4M HCl in Dioxane quantitatively removes the Boc group, yielding the salt of the amine (H-Ala-NHMe·TFA).[3]
-
Mechanism:[4] Acid-catalyzed elimination releasing isobutylene and
. -
Application: This step is used to expose the N-terminus for peptide chain elongation.
Amide Bond Stability
The methylamide bond (-CONHMe) is robust against hydrolysis under neutral conditions but can be hydrolyzed by strong acids (6M HCl, 110°C) or bases. In biological assays, it is resistant to exopeptidases that require a free C-terminus, making it a useful "end-cap" for stabilizing peptide drugs.
Applications in Research & Drug Design
Computational Force Field Development
Boc-Ala-NHMe is the "gold standard" for parametrizing backbone torsion angles in molecular dynamics (MD).
-
Why? It isolates the
(N-C ) and (C -C) rotations without the electrostatic complications of zwitterionic termini ( ). -
Workflow: Quantum mechanical (QM) calculations of the Ramachandran surface of Boc-Ala-NHMe are fitted to classical force fields (e.g., AMBER ff14SB) to ensure proteins fold correctly in simulations.
Peptidomimetic Fragment
In drug discovery, the N-methylamide motif is used to:
-
Improve Metabolic Stability: Methylation of amides can reduce proteolytic cleavage.
-
Modulate Solubility: Capping the C-terminus removes the ionizable carboxylate, increasing lipophilicity (LogP) and membrane permeability.
Figure 2: Primary research applications of Boc-Ala-NHMe.
References
-
Head-Gordon, T., et al. (1991). "Analysis of the structure and stability of the alanine dipeptide in aqueous solution." Biopolymers. Link
-
Mackerell, A. D., et al. (1998). "All-Atom Empirical Potential for Molecular Modeling and Dynamics Studies of Proteins." Journal of Physical Chemistry B. Link
-
PubChem Compound Summary. (2024). "Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate." National Center for Biotechnology Information. Link
-
Dill, K. A. (1990). "Dominant forces in protein folding." Biochemistry. Link
